molecular formula C23H28N4O3 B2707279 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 891095-78-6

4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide

Cat. No.: B2707279
CAS No.: 891095-78-6
M. Wt: 408.502
InChI Key: JZEAWJCTUHCQOU-UHFFFAOYSA-N
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Description

4-Benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, designed for investigational purposes. Its molecular architecture, which integrates a benzylpiperazine group linked to a pyrrolidinone scaffold, is commonly associated with high-affinity interactions with various neurological and oncological targets . Compounds featuring this pharmacophore have demonstrated potent and selective antagonist activity at key G-protein coupled receptors (GPCRs), including dopamine and adrenoceptor subtypes, making them valuable chemical tools for probing the pathophysiology of Parkinson's disease and neuropsychiatric disorders . Furthermore, related chemical structures have shown promise in oncological research, where they can induce apoptosis in hyperplastic cells through α1-adrenoceptor-independent pathways, suggesting potential research applications in models of benign prostatic hyperplasia (BPH) . The inclusion of a 3-methoxyphenyl moiety may also contribute to interactions with sigma receptors (σ1R), which are a emerging target for investigating neuropathic pain signaling . This compound is provided exclusively for research use in laboratory settings to facilitate the exploration of these and other biological mechanisms.

Properties

IUPAC Name

4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-30-21-9-5-8-20(15-21)27-17-19(14-22(27)28)24-23(29)26-12-10-25(11-13-26)16-18-6-3-2-4-7-18/h2-9,15,19H,10-14,16-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEAWJCTUHCQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materialsCommon reagents used in these reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or alcohols, while reduction can yield amines or hydrocarbons.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

2. Anti-inflammatory Effects
The anti-inflammatory potential of 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide has been explored through animal models where it demonstrated a reduction in inflammatory markers. This suggests its utility in managing conditions such as arthritis and other inflammatory diseases.

3. Analgesic Properties
This compound has also been investigated for its analgesic effects. Studies indicate that it may modulate pain pathways by enhancing endocannabinoid signaling, which can provide relief from both neuropathic and inflammatory pain. A notable study demonstrated that administration of this compound resulted in significant reductions in pain responses in rat models of chronic pain.

Case Studies and Research Findings

Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial properties of the compound against common pathogens. Results indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Study 2: FAAH Inhibition for Pain Relief
Another pivotal study focused on the compound's role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The findings revealed that the compound increased levels of anandamide, leading to enhanced analgesic effects in pain models.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to induce apoptosis in prostate cells through an α1-independent pathway, involving the regulation of anti-apoptotic genes such as Bcl-3 and Bmi-1 .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds
Compound Name / ID Piperazine Substituent Pyrrolidinone Substituent Spacer/Linker Key Structural Differences
Target Compound 4-Benzyl 1-(3-Methoxyphenyl) Direct carboxamide Unique 3-methoxyphenyl-pyrrolidinone
3-Benzyl-N-(tert-butyl)piperazine-1-carboxamide 3-Benzyl None Direct carboxamide tert-butyl carboxamide; no pyrrolidinone
Compound 28 () None 1-(3-Methoxyphenyl) Hydrazide linker Hydrazide vs. carboxamide; no piperazine
Compound 8a () N-Phenylpiperazinyl None Direct attachment Phenyl vs. benzyl; linked to quinolone
Group A Piperazines () N-Benzoyl None Variable Benzoyl vs. benzyl; no pyrrolidinone

Key Observations :

  • The target compound’s 3-methoxyphenyl-pyrrolidinone moiety distinguishes it from most piperazine carboxamides, which typically lack fused heterocyclic systems .
  • Unlike Group A piperazines (), which require an N-benzoyl group for activity, the benzyl substituent here may alter electronic or steric properties .
  • Direct carboxamide linkage (as in the target and compound 8a) is associated with reduced solubility compared to analogs with spacers .

Physicochemical Properties

Table 2: Solubility and pKa Trends in Piperazine Derivatives
Compound / Class Solubility (μM) Calculated pKa (Piperazine N) Structural Determinants
Target Compound (Inferred) Likely <20 μM (pH 2–6.5) ~3.8–5.0 (if directly linked) Benzyl + direct carboxamide linkage
Piperazines with Ethylene Spacer >80 μM (pH 2–6.5) 6.0–7.0 Spacer reduces basicity, enhances solubility
Piperazines with Methylene Spacer ~60–80 μM (pH 2–6.5) ~5.0 Intermediate spacer length
N-Phenylpiperazinyl (Compound 8a) <20 μM (pH 2–6.5) 3.8 Direct attachment reduces solubility

Key Insights :

  • The target compound’s benzyl group and direct carboxamide linkage likely mirror the poor solubility profile of compound 8a (N-phenylpiperazinyl), as bulky aromatic groups and lack of spacers increase hydrophobicity .
  • Protonation states under physiological conditions (e.g., partial protonation of the piperazine nitrogen) may influence receptor binding, as seen in other piperazine carboxamides .
Table 3: Activity Profiles of Related Compounds
Compound / Class Biological Activity Selectivity Notes Structural Relevance to Target
Group A Piperazines () Growth inhibition (mutant strains) Requires N-benzoyl substituent Target’s benzyl may lack critical interactions
Piperazine Carboxamides () High potency (e.g., 51, 52) No hPXR transactivation Basic nitrogen retained in target
Alkyl Piperazines () Antiviral (EC50 ~12 μM) Cytotoxicity varies with alkyl chain Target’s benzyl may reduce cytotoxicity
Compound 28 () Antioxidant activity Hydrazide linker critical Pyrrolidinone shared, but linker differs

Key Findings :

  • The absence of hPXR transactivation in piperazine carboxamides () suggests the target compound may also avoid off-target nuclear receptor effects .
  • The 3-methoxyphenyl group on pyrrolidinone (shared with compound 28) could contribute to antioxidant or receptor-binding properties, though the carboxamide vs. hydrazide linker may alter efficacy .

Biological Activity

4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C23_{23}H28_{28}N4_{4}O3_{3}
  • Molecular Weight: 408.5 g/mol
  • CAS Number: 877640-23-8

The unique structure integrates a piperazine core with a pyrrolidinone ring and a methoxyphenyl substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity: Compounds containing piperazine and pyrrolidinone moieties have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antifungal activities against various pathogens.
  • Neuropharmacological Effects: The piperazine structure is often associated with central nervous system activity, potentially impacting neurotransmitter systems.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation: Interaction with neurotransmitter receptors could lead to alterations in signaling pathways, affecting mood and cognition.
  • Cell Cycle Interference: Similar compounds have been shown to disrupt normal cell cycle progression, leading to apoptosis in malignant cells.

Anticancer Activity

A study conducted on various piperazine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. For instance, the IC50_{50} values of related compounds ranged from 34 to >100 µM across different tumor models, indicating a promising therapeutic index for further development .

CompoundIC50_{50} (µM)Cell Line
Compound A34.31MDA-MB 231
Compound B38.29U-87 MG
Compound C>100Various Tumors

Antimicrobial Activity

In another study, derivatives were screened for antimicrobial properties against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, suggesting that the compound could be effective against certain bacterial strains .

Neuropharmacological Studies

Research evaluating the neuropharmacological effects of related piperazine derivatives revealed potential anxiolytic and antidepressant activities. These studies often involve behavioral assays in rodent models to assess changes in anxiety-like behaviors following administration of the compounds .

Q & A

Q. What are the recommended synthetic routes for 4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 5-oxopyrrolidin-3-yl scaffold via cyclization of substituted maleic anhydride derivatives, as described in pyrrolidinone syntheses .
  • Step 2 : Introduction of the 3-methoxyphenyl group using nucleophilic substitution or reductive amination under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Piperazine-1-carboxamide coupling via carbodiimide-mediated (e.g., EDC/HOBt) reactions, achieving yields of ~70–85% .
  • Key Variables : Elevated temperatures (80–100°C) improve cyclization efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Q. How can researchers validate the structural purity of this compound?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Confirm the presence of the 5-oxopyrrolidin carbonyl (δ ~170–175 ppm in ¹³C) and benzyl aromatic protons (δ ~7.2–7.4 ppm in ¹H) .
    • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and pyrrolidinone C=O (~1720 cm⁻¹) .
  • Chromatography : HPLC with a C18 column (ACN/H₂O gradient) ensures >95% purity. Retention time discrepancies may indicate byproducts from incomplete coupling .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (hCA I/II) using stopped-flow CO₂ hydration assays, as done for structurally related piperazine derivatives .
  • Antibacterial Screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing pyrrolidinone-based protocols .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations, noting discrepancies between cell types due to uptake variability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Modification Sites :
    • Benzyl Group : Replace with electron-withdrawing substituents (e.g., -CF₃) to enhance enzyme binding affinity .
    • 3-Methoxyphenyl : Substitute with bulkier aryl groups (e.g., naphthyl) to probe steric effects on target interactions .
  • Methodology : Parallel synthesis of analogs followed by hierarchical clustering of bioactivity data (e.g., PCA analysis) to identify critical substituents .

Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?

  • Hypothesis : Differential expression of efflux pumps (e.g., P-gp) or metabolic enzymes (e.g., CYP3A4) may alter intracellular concentrations .
  • Validation :
    • Use P-gp inhibitors (e.g., verapamil) in resistant cell lines to assess accumulation via LC-MS .
    • Perform metabolomic profiling to identify phase I/II metabolites that reduce efficacy .

Q. How can computational modeling guide target identification?

  • Molecular Docking : Screen against kinase or GPCR libraries (e.g., PDB, AlphaFold) using AutoDock Vina. Prioritize targets with docking scores ≤−9.0 kcal/mol .
  • MD Simulations : Assess binding stability (100 ns trajectories) for hit complexes; RMSD >3 Å suggests poor target compatibility .

Q. What strategies resolve low yield in the final carboxamide coupling step?

  • Catalytic Optimization : Switch from EDC/HOBt to HATU/DIPEA for improved activation, particularly with sterically hindered amines .
  • Solvent Screening : Test polar aprotic solvents (e.g., DCM vs. THF) to balance reactivity and solubility. Additives like DMAP (5 mol%) can reduce side reactions .

Q. How should researchers address stability issues during long-term storage?

  • Condition Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Observe hydrolysis of the carboxamide bond under acidic conditions .
  • Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or store in amber vials under argon at −20°C to prevent photolytic/oxidative degradation .

Methodological Notes

  • Data Contradictions : Cross-validate biological results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Safety Protocols : Follow OSHA guidelines for handling piperazine derivatives—use fume hoods, nitrile gloves, and PPE due to potential neurotoxicity .

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